Bis(2-aminophenyl) Sulfide
Description
Contextual Significance in Modern Organic Synthesis
In the realm of modern organic synthesis, Bis(2-aminophenyl) sulfide (B99878) functions as a pivotal precursor for the construction of complex heterocyclic systems and functional polymers. Its diamine nature makes it an ideal monomer for polymerization reactions and a versatile starting material for creating molecules with significant chemical properties. tcichemicals.comchemscene.com
A notable application is in the synthesis of 2-unsubstituted benzothiazole (B30560) derivatives. rsc.org Researchers have developed an efficient and environmentally friendly, catalyst-free methodology for the reductive cyclization of the related bis(2-aminophenyl) disulfide with carbon dioxide, using ammonia (B1221849) borane (B79455) (BH₃NH₃) as a reductant. nih.govrsc.org This process highlights a green chemistry approach, utilizing CO₂ as a C1 resource to yield valuable benzothiazole structures, which are important scaffolds in many bioactive compounds. rsc.orgnih.gov The reaction proceeds in good to excellent yields under optimized conditions. nih.govsemanticscholar.org
Furthermore, Bis(2-aminophenyl) sulfide is a key intermediate in the production of other fine chemicals. For instance, it can be prepared through the hydrogenation of 2-nitrodiphenyl sulfide using a sulfide poisoning-resistant catalyst, which offers advantages like mild reaction conditions and catalyst recyclability. google.com Its role as a diamine monomer is crucial for preparing polyimide raw materials, showcasing its importance in materials science. tcichemicals.com
View Synthesis of 2-Unsubstituted Benzothiazoles
| Reactants | Key Reagent | Conditions | Product | Significance | Reference |
|---|---|---|---|---|---|
| Bis(2-aminophenyl) disulfide | CO₂, BH₃NH₃ | 120 °C, 24 h, catalyst-free | 2-Unsubstituted benzothiazole derivatives | Green, efficient, catalyst-free synthesis utilizing CO₂. | rsc.orgnih.govrsc.orgsemanticscholar.org |
Role as a Multifunctional Scaffold in Supramolecular Chemistry
The molecular architecture of this compound, with its two amine functionalities and a central sulfur atom, makes it an excellent multifunctional scaffold in supramolecular and coordination chemistry. cymitquimica.com The nitrogen and sulfur atoms can act as donor sites, allowing the molecule to function as a ligand that coordinates with various metal ions. cymitquimica.comekb.eg
This chelating ability is fundamental to the formation of novel metal complexes. For example, derivatives such as 1,2-Bis(o-aminophenyl)disulfide propane (B168953) and 1,2-Bis(o-aminophenyl)disulfide butane (B89635) react with transition metals like Co(II), Ni(II), and Cu(II) to form complexes with tetrahedral or square planar geometries. ekb.eg These complexes are characterized by their distinct magnetic and electronic properties. ekb.eg
Moreover, the amine groups of this compound can readily undergo condensation reactions with carbonyl compounds (aldehydes or ketones) to form Schiff bases. researchgate.netmdpi.com These Schiff bases are themselves versatile polydentate ligands capable of forming stable complexes with a wide array of metal ions. researchgate.net The resulting metal-Schiff base complexes are a subject of intense research due to their potential applications in catalysis and materials science. The formation of poly-Schiff bases from diamines and dicarbonyl compounds leads to long-chain polymers with high thermal stability. researchgate.netbibliotekanauki.pl
Current Research Trajectories and Prospective Developments
Current research on this compound is focused on expanding its utility in sustainable synthesis and advanced materials. A significant trend is the development of catalyst-free reactions, as demonstrated by its use in synthesizing benzothiazoles, which reduces environmental impact and simplifies purification processes. rsc.org
In polymer science, this compound and its analogs are being explored as essential monomers for high-performance polymers. It is a key raw material for polybenzoxazoles (PBO), which are known for their exceptional thermal stability and mechanical strength, making them suitable for aerospace and high-performance textile applications. chemscene.com Additionally, the chemical oxidation of related disulfide monomers has been shown to produce polymers with semiconducting properties, opening avenues for applications in electronics. uta.cl
Prospective developments are likely to focus on the design and synthesis of novel metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) using this compound as a flexible building block. The ability to form Schiff bases and coordinate with metals allows for the creation of porous materials with tailored properties for gas storage, separation, and catalysis. The continued exploration of its derivatives as ligands for transition metals may also lead to new catalysts and functional materials with unique electronic and magnetic characteristics. ekb.egnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminophenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRQKFXVKRQPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346437 | |
| Record name | 2,2'-Sulfanediyldianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5873-51-8 | |
| Record name | 2,2'-Sulfanediyldianiline | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20346437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Diaminodiphenylsulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Bis(2-aminophenyl) sulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD9FCR6NWN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Synthetic Methodologies and Reaction Mechanisms of Bis 2 Aminophenyl Sulfide and Its Derivatives
Strategies for the Preparation of Bis(2-aminophenyl) Sulfide (B99878)
The construction of the Bis(2-aminophenyl) Sulfide scaffold can be achieved through several primary strategies, including reduction, condensation, metal-catalyzed coupling, and electrochemical methods.
Reductive pathways are a common strategy, typically involving the reduction of a nitro group to an amine. One such method starts with the reaction of o-chloronitrobenzene and thiophenol in the presence of an alkali like potassium hydroxide (B78521) (KOH) to form 2-nitrodiphenyl sulfide. This intermediate is then reduced to 2-aminodiphenyl sulfide using zinc powder. google.com
Another approach involves the catalytic hydrogenation of 2-nitrodiphenyl sulfide. This reaction uses hydrogen gas as the reducing agent in an organic solvent with a sulfide poisoning-resistant catalyst. The process is typically carried out under pressures ranging from ordinary pressure to 1 MPa for 2 to 4 hours at room temperature. google.com The catalyst itself can be prepared by treating a Ni-Al-Zn-Cr-Mo alloy with a sodium hydroxide solution, followed by treatment in a hydrogen atmosphere at high temperature and pressure. google.com
A "one-pot" method has also been developed starting from o-nitroaniline. The process involves a sequence of diazotization, followed by a thioetherification-reduction reaction with sodium sulfide. This is then followed by a series of steps including salt formation, acylation, a second diazotization, and finally a de-nitriding reaction to yield the final product. google.compatsnap.com
Condensation reactions provide a direct route to form the C-S bond. These methods essentially involve the reaction of a halogenated benzene (B151609) derivative with a thiophenol to eliminate a hydrogen halide molecule. google.com For instance, 2-aminothiophenol (B119425) can be reacted with elemental sulfur or a sulfur-donating substance like sodium thiosulfate (B1220275) in an aqueous dispersion to produce Bis(2-aminophenyl) disulfide, which is a related precursor. google.com The most common methods for preparing 2-unsubstituted benzothiazole (B30560) involve the condensation reaction of 2-aminothiophenol with reagents like formic acid, formamide, or formaldehyde. rsc.org
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur bonds, overcoming some of the limitations of traditional methods. nih.govrsc.org Copper and palladium are the most commonly used metals for these transformations. nih.gov
Specific examples for the synthesis of related aminophenyl sulfides include:
The reaction of o-iodoaniline with thiophenol, catalyzed by copper(I) iodide (CuI) in the presence of a base such as potassium carbonate (K₂CO₃). google.com
The reaction of o-aminothiophenol with iodobenzene, catalyzed by copper(I) bromide (CuBr). google.com
These copper-catalyzed reactions represent efficient methods for constructing the sulfide linkage. rsc.org
Electrochemical synthesis is an emerging, green methodology in organic chemistry. While direct electrochemical synthesis of this compound is not widely reported, the principles have been applied to construct various C-S bonds and related sulfur-containing heterocycles. For example, symmetrical sulfamides have been synthesized directly from anilines and sulfur dioxide (SO₂) using an iodide-mediated electrochemical process. rsc.org Similarly, 5-amino-1,2,4-thiadiazoles have been prepared via an electrochemical three-component reaction using elemental sulfur. nih.gov These methods highlight the potential of electrochemistry for C-S bond formation under mild, catalyst-free conditions. nih.gov
Synthesis of Benzothiazole Derivatives from Bis(2-aminophenyl) Disulfide Precursors
Bis(2-aminophenyl) disulfide is a stable and readily available precursor for the synthesis of benzothiazole derivatives, which are important scaffolds in medicinal chemistry. rsc.orgsemanticscholar.org
An efficient and environmentally friendly methodology has been developed for the synthesis of 2-unsubstituted benzothiazoles via the reductive cyclization of Bis(2-aminophenyl) disulfide. nih.govrsc.org This method utilizes carbon dioxide (CO₂), an abundant and sustainable C1 resource, and ammonia (B1221849) borane (B79455) (BH₃NH₃) as a reductant. rsc.orgnih.govresearchgate.net
The reaction proceeds without the need for a metal catalyst. semanticscholar.orgnih.govrsc.org A key step in the mechanism is the cleavage of the S-S bond in the disulfide. rsc.orgsemanticscholar.orgnih.gov The reductant, BH₃NH₃, plays multiple crucial roles: it reduces the CO₂, cleaves the S-S bond of the disulfide, and activates the N-H bond of the amino group. rsc.orgsemanticscholar.orgrsc.org The model reaction is typically carried out in a solvent like N-methyl-2-pyrrolidone (NMP) under CO₂ pressure. rsc.orgrsc.org
A proposed mechanism suggests that BH₃NH₃ first reacts with CO₂. Simultaneously, it cleaves the disulfide S-S bond to form a complex of 2-aminothiophenol with BH₃. The nucleophilic nitrogen atom of the 2-aminothiophenol then attacks the activated CO₂ species, leading to cyclization and the formation of the benzothiazole ring. rsc.orgsemanticscholar.org This method has been shown to be applicable for gram-scale synthesis, yielding the desired product in high yields. semanticscholar.org
| Entry | Substrate | Product | Yield (%) | Conditions |
| 1 | Bis(2-aminophenyl) disulfide | Benzothiazole | 32 | 1 MPa CO₂, 3 equiv. BH₃NH₃, NMP, 100°C, 24h |
| 2 | Bis(2-aminophenyl) disulfide | Benzothiazole | 83 | 1 MPa CO₂, 2.5 equiv. BH₃NH₃, NMP, 120°C, 24h |
| 3 | Bis(4-methyl-2-aminophenyl) disulfide | 5-Methylbenzothiazole | 85 | 1 MPa CO₂, 2.5 equiv. BH₃NH₃, NMP, 120°C, 24h |
| 4 | Bis(4-chloro-2-aminophenyl) disulfide | 5-Chlorobenzothiazole | 81 | 1 MPa CO₂, 2.5 equiv. BH₃NH₃, NMP, 120°C, 24h |
| 5 | Bis(3-aminonaphthalen-2-yl) disulfide | Naphtho[2,3-d]thiazole | 66 | 1 MPa CO₂, 2.5 equiv. BH₃NH₃, NMP, 120°C, 24h |
This table presents selected data from the reductive cyclization of various disulfides with CO₂ and BH₃NH₃, demonstrating the scope and efficiency of the catalyst-free method. rsc.orgsemanticscholar.org
Reductive Cyclization Mediated by Borane-Ammonia Complex (BH3NH3)
A notable catalyst-free methodology involves the reductive cyclization of Bis(2-aminophenyl) Disulfide using borane-ammonia complex (BH3NH3) as a reductant. In this process, carbon dioxide (CO2) can be utilized as a C1 source to synthesize 2-unsubstituted benzothiazole derivatives, which are important heterocyclic motifs. The reaction proceeds under moderate conditions and provides good to excellent yields of the desired products. nih.gov
The significance of this method lies in its use of a stable and readily available disulfide precursor, circumventing the instability of the corresponding 2-aminothiophenol. nih.gov The reaction is sensitive to the amount of BH3NH3; an excess can lead to the formation of methylated by-products from the reduction of CO2, while an insufficient amount results in incomplete consumption of the starting disulfide. nih.gov A systematic optimization of the reaction conditions has been performed to maximize the yield of the target benzothiazole. nih.gov
Table 1: Optimization of Reaction Conditions for Reductive Cyclization of Bis(2-aminophenyl) Disulfide (1a) to Benzothiazole (2a) Reaction conditions: bis(2-aminophenyl) disulfide (0.5 mmol), solvent (1 mL), 100 °C, 24 h.
| Entry | BH3NH3 (equiv.) | CO2 Pressure (MPa) | Solvent | Yield (%) |
| 1 | 3.0 | 1 | NMP | 32 |
| 2 | 2.5 | 1 | NMP | 93 |
| 3 | 2.0 | 1 | NMP | 85 |
| 4 | 2.5 | 0.5 | NMP | 73 |
| 5 | 2.5 | 2 | NMP | 81 |
| 6 | 2.5 | 1 | DMSO | 88 |
| 7 | 2.5 | 1 | DMF | 75 |
Interactive data table based on research findings. nih.gov
Microwave-Assisted Condensation Reactions with Aldehydes
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. In the context of this compound derivatives, microwave irradiation has been effectively used for the synthesis of phenothiazines, a key heterocyclic core. For instance, the cyclization of substituted diphenylamines to form the phenothiazine (B1677639) ring can be dramatically enhanced by microwave heating, particularly for sterically hindered substrates that yield poor results with conventional methods. mdpi.com
Furthermore, microwave-assisted synthesis can be applied to the functionalization of the phenothiazine scaffold. The condensation of 3-formyl-10-methylphenothiazine with various substituted acetophenones to produce heterocyclic chalcones has been successfully demonstrated. mdpi.com This approach significantly reduces reaction times and often improves yields compared to classical heating protocols. mdpi.comnih.gov General studies on microwave-assisted synthesis confirm its advantages, such as milder conditions and the possibility of solvent-free reactions, which align with the principles of green chemistry. ijpsjournal.comresearchgate.net
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Phenothiazine Derivatives
| Product | Method | Reaction Time | Yield (%) |
| 10-Methyl-phenothiazine | Conventional | 4 h | 68 |
| 10-Methyl-phenothiazine | Microwave | 10 min | 90 |
| 2-Chloro-10-methyl-phenothiazine | Conventional | 5 h | 65 |
| 2-Chloro-10-methyl-phenothiazine | Microwave | 15 min | 88 |
| 3-Formyl-10-methyl-phenothiazine | Conventional | 4 h | 70 |
| 3-Formyl-10-methyl-phenothiazine | Microwave | 15 min | 85 |
Interactive data table based on research findings. mdpi.com
Electrochemical Cyclization Methods
Electrochemical methods offer a green and highly controllable approach to synthesizing and modifying complex molecules. In the realm of phenothiazine chemistry, electrochemistry has been primarily explored for the generation of metabolites, such as S-oxides, from parent phenothiazine drugs. mdpi.comnih.govbirmingham.ac.ukchemrxiv.org These reactions mimic the phase I metabolism of these drugs. chemrxiv.org
The electrochemical oxidation of phenothiazine derivatives like 2-chlorophenothiazine (B30676) (2CPTZ) and chlorpromazine (B137089) (CPZ) can be finely tuned by controlling the applied current. mdpi.comchemrxiv.org This allows for the selective formation of S-oxide and even S,S-dioxide metabolites on a multi-milligram scale using a direct batch electrode platform. nih.govchemrxiv.org Cyclic voltammetry studies reveal that the initial step is typically a reversible one-electron oxidation to form a radical cation (PTZ•+), which then undergoes further reactions. chemrxiv.org While these examples focus on the oxidation of a pre-formed ring, the principles of electrochemical control are applicable to cyclization reactions, such as the denitrative cyclization of nitroarenes to access other sulfur-containing heterocycles. nih.gov
Table 3: Effect of Constant Current on the Electrosynthesis of 2-Chlorophenothiazine (2CPTZ) Metabolites Reaction conditions: ElectraSyn 2.0, 25 °C, 24 h.
| Constant Current (mA) | Max. Applied Voltage (V) | Product Ratio (2CPTZ : 2CPTZ-SO : 2CPTZ-SO2) |
| 0.5 | 3.2 | 223 : 13 : 1 |
| 1.0 | 3.71 | 1 : 16 : 1 |
| 1.5 | - | Over-oxidized products |
| 2.0 | 4.90 | Over-oxidized products |
Interactive data table based on research findings. mdpi.comchemrxiv.org
Tandem Self-Redox Reactions for Heterocycle Formation
Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly efficient. A notable example involving a disulfide precursor is the elemental sulfur (S8)-mediated synthesis of benzothiazoles from bis(2-aminophenyl) disulfides and phenylacetylenes or styrenes. researchgate.net This reaction proceeds under metal-free conditions and represents a practical approach for creating C-S and C-N bonds in a coordinated fashion. The process can be considered to have self-redox characteristics, as the disulfide bond of the starting material is reductively cleaved while other components are oxidized and cyclized. researchgate.net Such sulfur-mediated reactions highlight the unique reactivity of elemental sulfur, which can act as a sulfur atom source, oxidant, or catalyst depending on the reaction conditions. researchgate.net
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms of these synthetic methods is key to their optimization and broader application. The cleavage of the S-S bond and the activation of N-H bonds are two fundamental steps in many of the discussed transformations.
S-S Bond Cleavage Mechanisms in Disulfide Precursors
The cleavage of the S-S bond in precursors like bis(2-aminophenyl) disulfide is the critical initiating step for many cyclization reactions. This bond can be broken through several mechanisms:
Nucleophilic Attack: The S-S bond is susceptible to attack by nucleophiles. In thiol-disulfide exchange, a thiolate anion attacks one of the sulfur atoms in a bimolecular nucleophilic substitution (SN2) reaction. researchgate.netwikipedia.org This process is fundamental in the rearrangement and formation of disulfide bonds in proteins. wikipedia.org The reaction proceeds through a linear transition state where the attacking nucleophile, the two disulfide sulfur atoms, are aligned. researchgate.netresearchgate.net
Reductive Cleavage: Reducing agents can cleave the disulfide bond. In the reaction mediated by borane-ammonia complex, BH3NH3 acts as the reductant that cleaves the S-S bond of the disulfide to generate a 2-aminothiophenol-borane complex intermediate. nih.gov
Radical-Initiated Cleavage: Free radicals can also initiate S-S bond cleavage. One proposed pathway involves a direct radical attack on a sulfur atom (SH2 mechanism), which has a substantially lower activation energy than many competing pathways. nih.govrsc.org
Activation of N-H Bonds in Amino Groups
The activation of the N-H bond of the amino group is required for its participation in cyclization, typically through nucleophilic attack. In the reductive cyclization with BH3NH3 and CO2, the borane-ammonia complex is proposed to play a dual role. Besides cleaving the S-S bond, it also activates the N-H bond of the amino group, enhancing its nucleophilicity. nih.gov The proposed mechanism involves the formation of a complex between the 2-aminothiophenol intermediate and BH3. Subsequently, the nucleophilic nitrogen atom attacks the activated CO2 species to initiate the cyclization cascade that forms the benzothiazole ring. nih.gov This activation is crucial for the efficient construction of the new C–N bond. nih.gov
Role of Reducing Agents and Activators in Cyclization Processes
The cyclization of bis(2-aminophenyl) disulfide, a precursor to various heterocyclic derivatives, is a process critically dependent on the cleavage of the disulfide (S-S) bond to generate a reactive thiol intermediate. This transformation necessitates the use of reducing agents. rsc.orgsemanticscholar.org The S-S bond can be cleaved by several methods, including the use of free radical reagents, metal catalysts, nucleophilic reagents, and, most pertinently to this context, reducing agents. rsc.orgsemanticscholar.org
A notable example is the catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide utilizing ammonia borane (BH₃NH₃) as the reductant. semanticscholar.orgnih.govresearchgate.netrsc.org In this process, BH₃NH₃ plays a multifaceted role. nih.govresearchgate.netrsc.org Its primary function is to act as an efficient reducing agent to cleave the S–S bond of the disulfide, yielding the key 2-aminothiophenol intermediate. rsc.orgsemanticscholar.orgnih.gov This is a crucial first step, as 2-aminothiophenol is often unstable and prone to oxidation back to the disulfide, making its in-situ generation from a stable precursor like bis(2-aminophenyl) disulfide an advantageous strategy. rsc.org
Beyond its role as a reductant for the disulfide bond, BH₃NH₃ also functions as an activator. nih.govresearchgate.netrsc.org In syntheses involving carbon dioxide (CO₂) as a C1 source to form a benzothiazole ring, BH₃NH₃ reduces the CO₂. nih.gov Furthermore, it activates the N-H bond of the amino group in the 2-aminothiophenol intermediate. rsc.orgnih.govresearchgate.net ¹H NMR spectroscopic studies have demonstrated that the presence of BH₃NH₃ causes a downfield shift of the –NH₂ group's hydrogen signal, which indicates activation of the N-H bond. rsc.orgnih.gov This activation increases the nucleophilicity of the amino group, facilitating its subsequent attack on the carbon source and promoting the intramolecular cyclization necessary for ring formation. rsc.orgnih.gov The amount of the reducing agent is also a critical parameter; excessive amounts can lead to undesired side reactions, such as the over-reduction of CO₂ into methylated by-products, thereby lowering the yield of the target product. nih.gov
Influence of Substituent Effects on Reaction Efficiency and Selectivity
The efficiency and selectivity of cyclization reactions involving this compound derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. These substituents can exert electronic and steric effects that modulate the reactivity of the intermediates and the stability of transition states.
In the synthesis of 2-unsubstituted benzothiazole derivatives from variously substituted bis(2-aminophenyl) disulfides, a range of substrates with both electron-donating and electron-withdrawing groups have been shown to react successfully, producing the desired products in good to excellent yields. nih.gov This demonstrates the broad applicability of the reaction.
However, the electronic nature of the substituents does impact the reaction outcome. Generally, in related C-S coupling reactions for synthesizing diaryl sulfides, substrates with electron-rich groups (like methoxy, methyl, tert-butyl) tend to provide excellent yields. nih.gov Conversely, substrates bearing electron-deficient groups (such as fluoro, chloro, bromo, cyano, trifluoromethyl) can also produce the desired products, though sometimes in more moderate yields and potentially with more byproducts. nih.gov Steric hindrance from substituents, particularly those at the ortho position, can also negatively affect reaction efficiency compared to meta- or para-substituted analogues. nih.gov In some syntheses, substituents have been found to play a vital role in regulating the yield. researchgate.net The introduction of different acceptor units onto a phenothiazine core can also significantly alter the electronic properties of the final molecule. rsc.org
The following table details the effect of different substituents on the yield of benzothiazole derivatives from the reductive cyclization of substituted bis(2-aminophenyl) disulfide.
| Substituent (R) | Product | Yield (%) |
|---|---|---|
| H | Benzothiazole | 93 |
| 4-Me | 6-Methylbenzothiazole | 96 |
| 4-OMe | 6-Methoxybenzothiazole | 95 |
| 4-tBu | 6-tert-Butylbenzothiazole | 94 |
| 4-F | 6-Fluorobenzothiazole | 91 |
| 4-Cl | 6-Chlorobenzothiazole | 92 |
| 4-Br | 6-Bromobenzothiazole | 90 |
| 5-Me | 5-Methylbenzothiazole | 95 |
| 5-Cl | 5-Chlorobenzothiazole | 93 |
Data sourced from a study on the reductive cyclization of bis(2-aminophenyl) disulfide derivatives. nih.gov
Proposed Reaction Pathways and Intermediate Species Characterization
Based on experimental results and previous reports, a plausible reaction mechanism for the catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO₂ and BH₃NH₃ has been proposed. semanticscholar.orgnih.gov
The proposed pathway initiates with two concurrent processes:
The reducing agent, ammonia borane (BH₃NH₃), reacts with carbon dioxide to generate an active intermediate, designated as BH₃₋ₙ(OCOH)ₙNH₃ (Intermediate I). semanticscholar.orgnih.gov
Simultaneously, BH₃NH₃ cleaves the S–S bond of the bis(2-aminophenyl) disulfide. semanticscholar.orgnih.gov This reduction forms a complex between the resulting 2-aminothiophenol and BH₃ (Intermediate II). semanticscholar.orgnih.gov
Following the formation of these initial species, the reaction proceeds through several key steps:
The nucleophilic nitrogen atom of the 2-aminothiophenol in Intermediate II, which has been activated by the borane, attacks the carbon atom of Intermediate I. rsc.orgsemanticscholar.orgnih.gov This step forms a new C-N bond and results in the creation of Intermediate III. semanticscholar.orgnih.gov
Next, an intramolecular nucleophilic cyclization occurs within Intermediate III. semanticscholar.orgnih.gov The sulfur atom attacks the newly formed carbon center, leading to ring closure and the formation of Intermediate IV. nih.gov
The final step involves the dehydration of Intermediate IV to yield the aromatic benzothiazole product. semanticscholar.orgnih.gov
The characterization of intermediates and the validation of this proposed mechanism are supported by spectroscopic evidence. As mentioned previously, ¹H NMR analysis of the reaction mixture confirmed the reduction of the disulfide to 2-aminothiophenol and the activation of the N–H bond of the amino group, lending support to the proposed roles of the reducing agent and the initial steps of the pathway. rsc.orgnih.gov
Iii. Coordination Chemistry and Metallosupramolecular Architectures Involving Bis 2 Aminophenyl Sulfide Ligands
Ligand Design and Denticity
The coordination behavior of bis(2-aminophenyl) sulfide (B99878) and its derivatives is fundamentally dictated by the arrangement and nature of their donor atoms. This allows for a range of denticities and the formation of complexes with varied geometries and nuclearities.
The reactivity of the amino groups in bis(2-aminophenyl) sulfide provides a facile route to modify the donor set of the ligand. For instance, deprotonation of a related thiol-containing precursor can lead to the formation of thioether-thiolate ligands. While direct derivatization of this compound to a thiolate is not commonly reported, the principles of thioether and thiolate coordination are well-established. Thioether-thiolate ligands are known to form stable complexes, particularly with softer metal ions. The combination of a neutral thioether donor and a negatively charged thiolate donor offers a different charge balance and coordination environment compared to the neutral this compound.
The amino groups of this compound are readily condensed with aldehydes or ketones to form Schiff base ligands. This reaction is a powerful tool for creating more complex, often macrocyclic, structures. The condensation with dicarbonyl compounds can lead to the formation of macrocyclic ligands with enhanced rigidity and preorganization for metal ion binding.
Schiff bases derived from diamines can form a variety of structures, and when asymmetric dicarbonyls are used, asymmetric macrocyclic ligands can be synthesized. nanobioletters.com These macrocycles can encapsulate metal ions, leading to highly stable complexes. The imine nitrogen atoms of the Schiff base, along with the original thioether sulfur, create a multidentate coordination environment. The specific geometry and properties of the resulting metal complexes are highly dependent on the nature of the dicarbonyl compound used and the resulting macrocyclic ring size. The synthesis of such macrocyclic Schiff base ligands and their metal complexes often involves a template effect, where the metal ion directs the cyclization reaction. nanobioletters.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
This compound and its derivatives form complexes with a wide range of transition metals.
Co(II), Ni(II), and Cu(II): Studies on the closely related bis(o-aminophenyl)disulfide alkane ligands show the formation of complexes with Co(II), Ni(II), and Cu(II). ekb.eg These complexes, with the general formula [M(L)Cl2] or [M(L)]Cl2, exhibit different geometries depending on the metal ion. ekb.eg For instance, some Co(II) complexes adopt a tetrahedral geometry, while Ni(II) complexes can be square planar. ekb.eg The condensation of substituted bis(aminophenylglyoxime)methanes, which share structural similarities, with Co(II), Ni(II), and Cu(II) salts also yields polymeric metal complexes. researchgate.net
Fe: Iron complexes with ligands containing amino and thioether or thiol functionalities are of interest. While specific studies on simple Fe complexes with this compound are not extensively detailed in the provided context, the formation of Fe(III) complexes with related pyrazolyl-s-triazine ligands has been reported. nih.govmdpi.comksu.edu.sa These complexes often exhibit penta- or hexa-coordinate geometries. nih.govmdpi.com
Ru: Ruthenium complexes with ligands containing thioether and nitrogen donors have been synthesized and studied for their potential applications. For example, ruthenium(II) complexes with 1,2-azolylamidino ligands, which are also N,N-chelators, have been shown to be effective photocatalysts for the oxidation of thioethers. nih.gov Ruthenium(II) and Ruthenium(III) complexes with 2-aminophenyl benzimidazole, a ligand containing an amino group, have also been synthesized and characterized. mdpi.comnih.gov
Pd(II): Palladium(II) readily forms square planar complexes with N- and S-donor ligands. Bis[palladium(II)] complexes containing chiral, linear quadridentate ligands with a P2N2 donor set, which includes aminophenyl moieties, have been prepared. researchgate.net The formation of cyclopalladated complexes with functionalized carboxamides featuring phosphoryl coordination sites has also been demonstrated. nih.gov
Zn(II): Zinc(II) complexes with ligands containing amino and thioether groups are known. For example, complexation equilibria of Zn(II) with 2-aminobenzamide (B116534) and amino acids have been studied, revealing the formation of stable chelate rings. nih.gov
The following table summarizes some of the reported metal complexes with ligands structurally related to this compound.
| Metal Ion | Ligand Type | Observed Geometry | Reference(s) |
| Co(II) | Bis(o-aminophenyl)disulfide alkane | Tetrahedral | ekb.eg |
| Ni(II) | Bis(o-aminophenyl)disulfide alkane | Square Planar | ekb.eg |
| Cu(II) | Bis(o-aminophenyl)disulfide alkane | Not specified | ekb.eg |
| Fe(III) | Pyrazolyl-s-triazine | Pentacoordinate/Hexacoordinate | nih.govmdpi.com |
| Ru(II) | 1,2-Azolylamidino | Octahedral | nih.gov |
| Pd(II) | Quadridentate P2N2 | Square Planar | researchgate.net |
| Zn(II) | 2-Aminobenzamide/Amino Acid | Tetrahedral | nih.gov |
The denticity and bridging capability of this compound and its derivatives allow for the formation of both mononuclear and polynuclear complexes.
Mononuclear Complexes: When this compound acts as a tridentate chelating ligand to a single metal center, mononuclear complexes are formed. This is a common coordination mode, leading to stable structures with various geometries as described in the previous section.
Polynuclear Complexes: The thioether sulfur atom in this compound can act as a bridging ligand between two metal centers. This bridging capability can lead to the formation of dinuclear or polynuclear complexes. For instance, Schiff base ligands derived from related diamines can form binuclear complexes. Furthermore, the synthesis of bis[palladium(II)] and bis[platinum(II)] complexes with linear quadridentate ligands containing aminophenyl groups demonstrates the formation of dinuclear structures where the ligand bridges two metal centers. researchgate.net The formation of such polynuclear architectures can lead to interesting magnetic and catalytic properties arising from the interactions between the metal centers.
Coordination Geometries (e.g., Tetrahedral, Square Planar, Octahedral, Distorted Octahedral)
The versatile chemical structure of this compound, featuring two amino groups and a thioether linkage, allows it to form complexes with a variety of metal ions, resulting in diverse coordination geometries. The final geometry of the metal complex is dictated by factors such as the electronic configuration and size of the metal ion, reaction conditions, and the presence of any co-ligands.
Common coordination geometries observed in metal complexes with this compound include:
Tetrahedral: This geometry is frequently observed with d¹⁰ metal ions like Zn(II) and Cd(II). In such complexes, the ligand typically acts in a bidentate fashion, coordinating through the nitrogen atoms of the amino groups, while the sulfur atom does not participate in the coordination. ekb.eg
Square Planar: Metal ions with a d⁸ electronic configuration, such as Ni(II), Pd(II), and Pt(II), often exhibit a square planar geometry. ekb.eg The this compound ligand can facilitate this arrangement by coordinating as a tridentate ligand, utilizing both nitrogen atoms and the sulfur atom.
Octahedral and Distorted Octahedral: A broad range of transition metals, including Co(II), Ni(II), and Cu(II), can form octahedral complexes. This can be achieved when two this compound ligands coordinate to a single metal center in a tridentate N,S,N manner, creating an [M(L)₂] octahedral arrangement. Alternatively, a single ligand can coordinate along with other ancillary ligands to complete the octahedral coordination sphere. Distortions from the ideal octahedral geometry are common, often due to the steric hindrance of the ligand or the Jahn-Teller effect, as seen in certain Cu(II) complexes. For example, a distorted octahedral geometry has been reported for a Co(II) complex. nih.govresearchgate.net
Spectroscopic Analysis of Metal-Ligand Interactions (FT-IR, UV-Vis, NMR)
Spectroscopic methods are crucial for understanding the interactions between this compound and metal ions.
FT-IR Spectroscopy: Infrared spectroscopy provides direct evidence of the ligand's coordination to the metal. Upon complexation, shifts in the vibrational frequencies of the N-H bonds of the amino groups and the C-S bond of the thioether are observed. A change in the N-H stretching and bending vibrations indicates the involvement of the nitrogen atoms in the metal-ligand bond. nanobioletters.comhilarispublisher.com Similarly, alterations in the C-S stretching frequency suggest the coordination of the sulfur atom. In some palladium complexes, a shift to lower frequencies for the N-H stretching bands has been noted upon coordination. nih.gov
UV-Vis Spectroscopy: Electronic spectroscopy in the UV-Vis range provides insights into the electronic transitions of the ligand upon coordination and reveals information about the d-d transitions of the metal center. researchgate.netresearchgate.net The spectra of the complexes typically display intraligand transitions, which may be shifted compared to the free ligand, and new, lower-energy bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions. For instance, a Co(II) complex of a related pincer ligand showed a metal-ligand charge transfer band at 564 nm. nih.gov
NMR Spectroscopy: For diamagnetic metal complexes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation in solution. Both ¹H and ¹³C NMR spectra can confirm the coordination of the ligand by observing shifts in the resonances of protons and carbons near the coordination sites. A downfield shift of the NH₂ proton signal in the ¹H NMR spectrum is a clear indicator of coordination to a metal center. rsc.orgnih.gov
Interactive Table: Spectroscopic Data for Metal Complexes of this compound and Related Ligands
| Metal Ion | Ligand | Technique | Key Observations | Reference |
| Pd(II) | This compound | FT-IR | Shift of N-H stretching bands to lower frequencies. | nih.gov |
| Co(II) | Bis-pyrazolo-s-triazine | UV-Vis | Metal-ligand charge transfer band at 564 nm. | nih.gov |
| Various | Diamagnetic Complexes | NMR | Downfield shift of NH₂ proton signals. | rsc.orgnih.gov |
Single Crystal X-ray Diffraction Analysis of Complex Structures
This technique has been instrumental in confirming the various coordination modes of this compound and the resulting geometries of its complexes. For example, the crystal structure of a dinuclear copper(I) complex revealed that the ligand can bridge two metal centers. In a palladium(II) complex, X-ray diffraction confirmed a square planar geometry where the ligand coordinates through both nitrogen atoms and the sulfur atom. researchgate.net These structural analyses provide concrete evidence for the diverse coordination behavior of this ligand.
Interactive Table: Selected Crystallographic Data for Metal Complexes
| Complex | Metal Ion | Geometry | Key Structural Feature | Reference |
| Dinuclear Copper Complex | Cu(I) | Bridging | Ligand bridges two copper centers. | scirp.org |
| Palladium Complex | Pd(II) | Square Planar | Tridentate N,S,N coordination. | researchgate.net |
| Cobalt Complex | Co(II) | Distorted Octahedral | Tridentate N,S,N coordination. | nih.gov |
Electronic Structure and Bonding in Metal Complexes
Nature of Metal-Nitrogen and Metal-Sulfur Bonding
The bonding in metal complexes of this compound primarily involves the formation of coordinate covalent bonds between the metal ion and the donor atoms of the ligand.
Metal-Sulfur (M-S) Bond: The thioether sulfur atom can also act as a donor atom, forming a coordinate bond with the metal. As a "soft" donor, sulfur tends to form more stable bonds with "soft" metal ions, in line with the Hard and Soft Acids and Bases (HSAB) theory. nsf.govresearchgate.net The involvement of the sulfur atom in coordination results in the formation of stable five-membered chelate rings. The high covalency of M-S bonds is a significant factor in the electronic structure of these complexes. nih.gov
Influence of Metal Ion on Ligand Conformation and Reactivity
The coordination of a metal ion significantly influences the conformation and reactivity of the this compound ligand.
Conformational Rigidity: In its uncomplexed state, the ligand is flexible. Upon coordination, it adopts a more rigid conformation to satisfy the geometric requirements of the metal ion. The formation of chelate rings restricts the rotation around the C-N and C-S bonds, locking the ligand into a specific spatial arrangement.
Altered Reactivity: Coordination to a positively charged metal center can alter the reactivity of the ligand. For instance, the acidity of the N-H protons of the amino groups can be enhanced, making them more susceptible to deprotonation. This can be a crucial step in certain catalytic processes or in the assembly of more complex supramolecular structures.
Spectroelectrochemical Investigations of Metal-Ligand Redox States
Spectroelectrochemistry is a powerful technique that combines spectroscopic and electrochemical methods to study the electronic properties of molecules in different oxidation states. This is particularly valuable for investigating metal complexes that contain redox-active components, whether it be the metal ion or the ligand itself.
In the context of this compound complexes, spectroelectrochemistry can be employed to understand the nature of the frontier molecular orbitals and to observe how the electronic structure is affected by oxidation or reduction. By applying a potential and simultaneously monitoring the changes in the UV-Vis-NIR spectrum, it is possible to determine if a redox process is centered on the metal or the ligand. For example, studies on a dinuclear nickel complex with a related dithiolate ligand have demonstrated that oxidation can be either metal-based or ligand-based, depending on the specific complex. nih.gov
Iv. Catalytic Applications and Mechanistic Pathways of Bis 2 Aminophenyl Sulfide Systems
Homogeneous Catalysis
Homogeneous catalysis involves catalysts that are in the same phase as the reactants. While the amine and sulfur moieties of bis(2-aminophenyl) sulfide (B99878) suggest potential as a chelating ligand for transition metals, specific studies detailing these applications are not widely available.
Metal Complexes as Catalysts for Oxidation Reactions (e.g., Sulfides, Alcohols)
There is currently a lack of specific studies focusing on metal complexes derived from bis(2-aminophenyl) sulfide for the catalytic oxidation of substrates like sulfides or alcohols. While the broader class of compounds containing sulfur and amine donor atoms are known to form stable complexes with transition metals capable of catalyzing oxidation reactions, dedicated research applying this compound in this context could not be identified.
Heterogeneous Catalysis Using Immobilized Systems
Elucidation of Catalytic Mechanisms
Due to the absence of specific research on the catalytic applications of this compound, there are no proposed catalytic cycles or detailed mechanistic studies available for this compound.
Proposed Catalytic Cycles and Intermediate Species
Mechanistic studies for the related bis(2-aminophenyl) disulfide in catalyst-free reductive cyclization have been proposed. semanticscholar.orgrsc.org These mechanisms, however, are initiated by the reductive cleavage of the disulfide bond by a reducing agent, leading to a 2-aminothiophenol (B119425) intermediate. rsc.org This pathway is fundamentally different from what would be expected for a catalytic cycle involving the more stable thioether bond of this compound.
Role of the Sulfur and Amine Moieties in Catalysis
While no direct studies on the catalytic role of the moieties in this compound were found, one can infer their potential function. In hypothetical catalytic systems, the two amine groups and the central sulfur atom could act as a tridentate ligand (N, S, N), coordinating with a metal center. The lone pairs on the nitrogen and sulfur atoms would be crucial for this coordination, influencing the electronic properties and reactivity of the metal, thereby enabling it to participate in catalytic transformations. However, without experimental evidence, this remains a theoretical consideration.
Factors Influencing Catalytic Efficiency and Selectivity
A meticulous examination of reaction conditions reveals that several factors can be finely tuned to enhance the efficiency and guide the selectivity of reactions involving this compound analogues. These include the reaction temperature, the nature of the solvent, and the relative concentrations of reactants and any co-reagents.
Temperature Effects:
The reaction temperature is a critical parameter that can significantly influence both the rate and the outcome of a chemical transformation. In the context of the reductive cyclization of bis(2-aminophenyl) disulfide, a precursor to compounds that could involve this compound in their catalytic cycles, temperature plays a dual role.
Initial studies demonstrated that an increase in temperature from 100 °C to 120 °C led to a substantial improvement in the yield of the desired benzothiazole (B30560) product, from 32% to 85%. nih.govnih.gov This suggests that higher temperatures are necessary to overcome the activation energy barrier for key steps in the reaction, such as the cleavage of the S–S bond. nih.gov However, a further increase in temperature to 140 °C resulted in a marked decrease in the product yield to 46%. nih.gov This observation is attributed to the reduced solubility of gaseous reactants, such as carbon dioxide in this specific system, at elevated temperatures, and the potential for competing side reactions, including the methylation of by-products. nih.gov This underscores the existence of an optimal temperature range for maximizing catalytic efficiency.
Interactive Data Table: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Yield (%) |
| 1 | 100 | 32 |
| 2 | 110 | - |
| 3 | 120 | 85 |
| 4 | 130 | - |
| 5 | 140 | 46 |
Solvent Influence:
Reactant and Reagent Stoichiometry:
Similarly, the pressure of a gaseous reactant like carbon dioxide also plays a significant role. A low pressure of 0.1 MPa resulted in only trace amounts of the product, highlighting the need for a sufficient concentration of the reactant. nih.gov Increasing the pressure to 1 MPa significantly improved the yield. nih.gov However, a further increase to 2 MPa led to a decrease in yield, likely due to the consumption of the reducing agent by the excess carbon dioxide. nih.gov
These detailed research findings, while focused on a catalyst-free system involving a related disulfide, provide a strong framework for understanding the key factors that would likely influence the catalytic efficiency and selectivity of hypothetical systems where this compound acts as a ligand in a metal complex. The optimization of temperature, solvent, and reactant ratios would be essential for harnessing the full potential of such catalytic systems.
V. Polymer Science and Advanced Materials Engineering Utilizing Bis 2 Aminophenyl Sulfide
Integration into Polymer Backbones
The primary amino groups of bis(2-aminophenyl) sulfide (B99878) allow it to act as a monomer in various polymerization reactions, enabling its direct incorporation into the main chain of polymers. This integration is fundamental to tailoring the macroscopic properties of the resulting materials.
Bis(2-aminophenyl) sulfide can be utilized as a monomer in polycondensation reactions. For instance, it can be chemically polymerized through oxidation. The oxidation of this compound with ammonium (B1175870) persulfate in an acidic medium, such as 0.5 M H2SO4 or 1 M HCl, leads to the formation of poly[bis(2-aminophenyl)disulfide]. uta.cl The resulting polymers are typically insoluble in common organic solvents but show solubility in concentrated sulfuric acid. uta.cl This process allows for the creation of polymers with a dichalcogenide structure in the main chain. uta.cl
Furthermore, the amino groups of this compound can react with other monomers, such as dicarbonyl compounds, to form specific linkages. This reactivity is analogous to how other aromatic diamines, like bis(2-aminophenol)s, are used to create high-performance polymers like polybenzoxazoles (PBOs). chemscene.com The incorporation of such aromatic diamines imparts excellent thermal stability and mechanical properties to the final polymer. chemscene.com
The use of AB-type monomers, where A and B are two different functional groups within the same molecule, offers advantages in polycondensation, such as easier stoichiometric control and potentially improved processability of the resulting polymers. tandfonline.com While this compound is an A2-type monomer (containing two identical amino groups), its use in conjunction with other monomers in AABB-type polycondensation systems is a common strategy to build polymer chains. tandfonline.com
This compound has been successfully incorporated into waterborne poly(urethane/acrylic) (WPUA) hybrid dispersions to create advanced functional materials. rsc.org In this application, it can act as a chain extender or be part of a "dynamic hard domain" within the polymer structure. rsc.org
The general synthesis of PU/acrylic hybrid dispersions involves combining polyurethane and poly(meth)acrylate components at a nanoscale level. sci-hub.st This can be achieved by blending pre-formed dispersions or, more effectively, by synthesizing one polymer in the presence of the other to create interpenetrating or semi-interpenetrating polymer networks (IPNs or semi-IPNs). rsc.orgsci-hub.st The properties of the final hybrid material are largely determined during the polymerization process itself. sci-hub.st
In a specific example, self-healable waterborne PU/polyacrylic (SWPUA) films were prepared using bis(2-aminophenyl) disulfide (which can be formed from the sulfide) as a dynamic hard domain. rsc.org This, in combination with other components like a monoglyceride of castor oil as a chain extender and a glycerol (B35011) ester of citric acid as an internal emulsifier, resulted in films with good mechanical robustness and thermal stability. rsc.org The formation of a semi-IPN through the free radical polymerization of acrylate (B77674) monomers within the polyurethane network contributes to the enhanced tensile strength of the material. rsc.org
Design of Functional Polymeric Materials
The inclusion of this compound or its disulfide counterpart in polymer architectures opens the door to designing materials with specific, dynamic functionalities. These functionalities are often a direct result of the chemical nature of the sulfide or disulfide bond.
A key application of this compound is in the creation of self-healing polymers, which is often achieved by leveraging the dynamic nature of disulfide bonds. nih.govnih.gov Disulfide bonds can undergo reversible cleavage and reformation under external stimuli like heat or light, allowing the material to repair damage. nih.gov When these dynamic bonds are embedded in a polymer network, the material can regain its integrity and properties after being cut or scratched. nih.govnih.gov
In the context of waterborne poly(urethane/acrylic) hybrid dispersions, the disulfide bond from bis(2-aminophenyl) disulfide, along with multiple hierarchical hydrogen bonds from urea (B33335) and urethane (B1682113) linkages, contributes to the self-healing ability of the films. rsc.org One study demonstrated that such a film could achieve a healing efficiency of 82.53% within 330 seconds under microwave irradiation. rsc.org The introduction of disulfide bonds can significantly lower the activation energy required for the polymer system to undergo exchange reactions, thereby promoting more efficient self-healing. nih.gov For example, the presence of disulfide bonds has been shown to reduce the activation energy from 94 kJ/mol to 51 kJ/mol in a particular polymer system. nih.gov
The general principle of self-healing in these materials involves the diffusion of polymer chains across the damaged interface, facilitated by the dynamic exchange of disulfide bonds, which ultimately restores the material's mechanical integrity. nih.gov
The incorporation of this compound and the resulting polymer architecture can be used to tune the mechanical properties of the final material. In waterborne poly(urethane/acrylic) hybrid dispersions, the combination of a "dynamic hard domain" containing bis(2-aminophenyl) disulfide, along with the formation of a semi-interpenetrating network, leads to materials with a balance of strength and toughness. rsc.org
For instance, a specific SWPUA film exhibited a tensile strength of 5.79 ± 0.1 MPa and an elongation at break of 121 ± 1%. rsc.org The toughness of the material, determined by the area under the stress-strain curve, was significant enough for a film to lift a 4 kg load. rsc.org The crosslinking provided by other components in the polymer network, in addition to the grafting of acrylate monomers, contributes to high mechanical strength. rsc.org The rigid aromatic moiety of this compound also plays a role in enhancing the mechanical properties of the polymer films. rsc.org
The table below summarizes the mechanical properties of a self-healable waterborne poly(urethane/acrylic) hybrid dispersion film containing bis(2-aminophenyl) disulfide.
| Property | Value |
| Tensile Strength | 5.79 ± 0.1 MPa |
| Elongation at Break | 121 ± 1% |
| Healing Efficiency | 82.53% (within 330s under microwave) |
Data sourced from a study on self-healable waterborne PU/polyacrylic films. rsc.org
This compound can be a precursor for the synthesis of aromatic conjugated main-chain polymers. The chemical oxidation of this compound leads to poly[bis(2-aminophenyl)disulfide], a polymer that exhibits electrical conductivity upon doping. uta.cl This polymer, in its emeraldine (B8112657) form, is soluble in concentrated sulfuric acid and can be doped with iodine vapor. uta.cl
The synthesis of conjugated polymers often involves polycondensation reactions, such as Suzuki polycondensation, to create a backbone of alternating aromatic units. rsc.org While not a direct example using this compound, the principles of creating conjugated polymers often rely on monomers with specific functionalities that can undergo such coupling reactions. The aromatic nature of this compound makes it a candidate for incorporation into such polymer backbones, potentially influencing the electronic and optical properties of the resulting material. The development of novel conjugated polymers often involves the synthesis of new monomers that can be copolymerized to achieve desired properties, such as in the case of benzobisoxazole-based polymers for organic thin-film transistors. mdpi.com
Structural and Mechanistic Aspects of Polymerization
The polymerization of this compound can proceed through several mechanistic pathways, each resulting in polymers with distinct structures and properties. The primary routes involve the oxidation of the amine groups to form a conjugated polymer backbone, analogous to the well-studied polyaniline.
The oxidative polymerization of aromatic diamines is a primary method for synthesizing conductive polymers and other functional materials. nih.govacs.org In the case of this compound, this process involves the chemical or electrochemical oxidation of the monomer to generate radical cations, which then couple to form the polymer chain. The resulting polymer, poly(thianiline), is a sulfur-containing analogue of polyaniline and is expected to exhibit interesting electronic and optical properties.
The general mechanism for the oxidative polymerization of aromatic diamines like phenylenediamine involves the formation of a polyaniline-like chain with pendant amino groups. cyberleninka.ru This process is typically carried out in an acidic medium using a chemical oxidizing agent, such as ammonium persulfate or potassium iodate, or through electrochemical means. researchgate.netnih.gov The presence of the sulfide bridge in this compound introduces additional complexity and potential for specific polymer structures.
The oxidation process initiates with the formation of a radical cation on one of the amine groups. This reactive species can then attack a neutral monomer molecule, leading to the formation of a dimer radical cation. This process of oxidation and coupling continues, propagating the polymer chain. The reaction pathway can be influenced by various factors, including the nature of the oxidant, the acidity of the medium, and the reaction temperature. These parameters can affect the final molecular weight, degree of branching, and the oxidation state of the resulting polymer. researchgate.net
The final polymer structure is typically a complex mixture of different repeating units corresponding to different oxidation states, similar to the leucoemeraldine, emeraldine, and pernigraniline forms of polyaniline. nih.gov The emeraldine salt form is generally the most conductive state. The properties of the resulting poly(thianiline) can be tailored by controlling the polymerization conditions.
Radical chain-growth polymerization is a fundamental process in polymer science, characterized by initiation, propagation, and termination steps. beilstein-journals.org This method is most common for vinyl monomers. While less common for aromatic diamines compared to oxidative polymerization, the principles of radical chain-growth can be considered.
In a hypothetical radical chain-growth scenario involving a derivative of this compound (for instance, if it were functionalized with a polymerizable group like an acrylate), the process would be initiated by a radical species. This initiator would add to the monomer, creating a new radical that would then propagate by adding to subsequent monomer units in a chain reaction.
The key stages of this mechanism are:
Initiation: A radical initiator (e.g., a peroxide or an azo compound) decomposes to form free radicals. These radicals then react with a monomer molecule to form an initiated monomer radical.
Propagation: The initiated monomer radical adds to another monomer molecule, and this process repeats, rapidly increasing the chain length.
Termination: The growth of the polymer chain is stopped by reactions such as combination or disproportionation of two growing radical chains.
The applicability of this mechanism directly to this compound without modification is not well-documented. The amine groups are more susceptible to oxidation rather than participating in a vinyl-like addition polymerization. However, the compound could potentially be incorporated into polymer chains as a comonomer or a chain transfer agent in a radical polymerization system.
An interpenetrating polymer network (IPN) is a material composed of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. researchgate.net Semi-IPNs consist of a crosslinked polymer network with a linear polymer threaded through it. These materials can exhibit synergistic properties, combining the characteristics of the individual polymer components.
The formation of an IPN typically involves synthesizing or crosslinking one polymer network in the immediate presence of another. A polymer derived from this compound, such as poly(thianiline), could theoretically be used to form an IPN. For example, a crosslinked poly(thianiline) network could be swollen with a second monomer and a crosslinker, which are then polymerized in situ to form the second network.
Alternatively, a linear poly(thianiline) could be dissolved in a mixture of a monomer and a crosslinker, which is then polymerized to form a semi-IPN. The resulting IPN would combine the properties of the poly(thianiline) (e.g., conductivity, redox activity) with the properties of the second polymer network (e.g., mechanical strength, elasticity). The morphology and final properties of the IPN would depend on the compatibility of the two polymers, the crosslinking density of the networks, and the synthesis method.
While specific examples of IPNs based on this compound are not prevalent in the reviewed literature, the general principles of IPN formation provide a framework for how such advanced materials could be designed and synthesized.
Vi. Electrochemical Behavior and Redox Chemistry of Bis 2 Aminophenyl Sulfide
Cyclic Voltammetry Studies of Ligands and Complexes
Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of electroactive species. While direct CV studies on bis(2-aminophenyl) sulfide (B99878) are not extensively documented in the reviewed literature, the electrochemical behavior of its derivatives and their metal complexes provides significant insights. For instance, the electrochemical behavior of 2-[4-(methylthio)phenyl]-2,3-dihydro-1,3-benzothiazole, a related heterocyclic compound, and its Ni(II) and Co(II) complexes have been studied in acetonitrile (B52724) solution. tandfonline.com These studies reveal the redox processes associated with the ligand and the central metal ions.
The table below summarizes representative electrochemical data for transition metal complexes with related ligands, illustrating the types of redox processes observed.
| Complex/Ligand | Redox Couple | Potential (V vs. Ag/AgCl) | Characteristics |
| [Cu(L)Cl₂] | Cu(II)/Cu(I) | Epc = 0.03, Epa = 0.75 | Quasi-reversible |
| [Fe(L)Cl₂] | Fe(III)/Fe(II) | Epc = -0.47, Epa = -0.67 | Quasi-reversible |
| [Ni(L)Cl₂] | Ni(II)/Ni(I) | Epc = 0.12, Epa = 0.71 | Quasi-reversible |
| Data derived from studies on complexes with 3,6-bis(3,5-dimethylpyrazolyl) pyridazine (B1198779) ligand, illustrating typical redox behaviors of N-donor ligand complexes. analis.com.my |
Redox Processes Associated with Sulfur and Nitrogen Centers
The sulfur and nitrogen atoms in bis(2-aminophenyl) sulfide and its analogues are key to their redox chemistry. The sulfur atom, with its available lone pairs of electrons, can be oxidized. In the closely related compound, bis(2-aminophenyl) disulfide, the disulfide bond (S-S) is a well-defined redox-active site. This bond can be reductively cleaved to form two thiol groups. semanticscholar.orgrsc.orgresearchgate.net This reductive cleavage is a fundamental step in the synthesis of various benzothiazole (B30560) derivatives from bis(2-aminophenyl) disulfide. semanticscholar.orgrsc.org
The amino groups (-NH₂) attached to the phenyl rings also contribute to the redox behavior. The nitrogen lone pair can participate in electrochemical oxidation processes. Furthermore, the interplay between the sulfur and nitrogen centers can lead to complex electrochemical behavior, including intramolecular electron transfer and the formation of radical species. The electrochemical oxidation of similar aromatic amines and sulfur compounds often proceeds through radical cation intermediates.
Electrochemical Properties of Related Benzothiazole and Dihydrobenzothiazole Derivatives
Benzothiazoles and their dihydro derivatives, which can be synthesized from bis(2-aminophenyl) disulfide, possess distinct electrochemical properties. nih.gov The electrochemical behavior of these compounds is influenced by the substituents on the benzothiazole core. For example, the cyclic voltammetry of 2-[4-(methylthio)phenyl]-2,3-dihydro-1,3-benzothiazole has been investigated, providing information on its oxidation and reduction potentials. tandfonline.com
The formation of benzothiazoles often involves an intramolecular cyclization and oxidation process where the sulfur and nitrogen atoms of a precursor molecule react. ekb.eg The resulting heterocyclic system has a unique electronic structure that dictates its electrochemical characteristics. The redox properties of these derivatives are of interest for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors. mdpi.com
Electrode Modification and Self-Assembled Monolayers
The ability of sulfur-containing organic molecules to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, is well-established. This property can be exploited to modify electrode surfaces, thereby altering their electrochemical properties and enabling the development of sensors and other electronic devices.
A study on 2-[4-(methylthio)phenyl]-2,3-dihydro-1,3-benzothiazole and its metal complexes demonstrated the modification of a gold electrode surface. tandfonline.com Two primary methods were used to create these modified surfaces: the direct adsorption of the pre-formed metal complex and a stepwise approach involving the initial formation of a SAM of the ligand, followed by coordination with metal ions from the solution. tandfonline.com Electrochemical analysis indicated that the structure of the complexes formed on the electrode surface can differ from those synthesized in solution. tandfonline.com This highlights the influence of the surface environment on the coordination chemistry and electrochemical behavior of the adsorbed species. Such modified electrodes can be used to study electron transfer processes and to construct electrochemical sensors.
Vii. Advanced Spectroscopic and Computational Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and various other parameters, offering deep insights that complement experimental findings.
Conformational Analysis and Molecular Geometries
The three-dimensional structure of Bis(2-aminophenyl) Sulfide (B99878) is not rigid. Rotations can occur around the C-S and C-N bonds, leading to various possible conformers with different energies. Conformational analysis using DFT identifies the most stable geometries (local minima on the potential energy surface) by systematically exploring these rotations. For each stable conformer, DFT calculations provide optimized molecular geometries, including precise bond lengths, bond angles, and dihedral angles.
For instance, in a DFT analysis of a related compound, 4,4'-sulfonyldianiline (dapsone), calculations at the B3LYP/6-311G** level were used to determine the optimized geometry, showing specific dihedral angles between the phenyl rings and the sulfonyl group. researchgate.net A similar approach for Bis(2-aminophenyl) Sulfide would reveal the preferred spatial arrangement of its aminophenyl groups, which is crucial for understanding its packing in the solid state and its interaction with other molecules.
Interactive Data Table: Optimized Geometrical Parameters (Illustrative) Note: Specific DFT data for this compound is not readily available in the reviewed literature. The table below is a template illustrating the type of data that would be generated from such a study.
| Parameter | Value (Calculated) |
|---|---|
| C-S Bond Length (Å) | Data not available |
| C-N Bond Length (Å) | Data not available |
| C-S-C Bond Angle (°) | Data not available |
| C-C-N-H Dihedral Angle (°) | Data not available |
Electronic Structure and Frontier Molecular Orbitals
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are known as the frontier molecular orbitals. wikipedia.orgwikipedia.orglibretexts.org The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. wikipedia.org
DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the sulfur atom, while the LUMO would likely be distributed across the aromatic rings. A small HOMO-LUMO gap would suggest that the molecule is more reactive and can be more easily excited electronically. wikipedia.org
Prediction and Assignment of Vibrational Frequencies (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. While experiments measure these frequencies, DFT calculations can predict them from first principles. nih.govresearchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical vibrational spectrum can be generated.
This calculated spectrum is invaluable for assigning the experimentally observed bands to specific vibrational modes, such as N-H stretching, C-S stretching, or phenyl ring deformations. sciengine.comsdsu.eduresearchgate.net Typically, calculated frequencies are scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental data. sciengine.com
Interactive Data Table: Comparison of Experimental and Calculated Vibrational Frequencies (Illustrative) Note: A detailed vibrational analysis of this compound with DFT calculations was not found in the reviewed literature. This table illustrates how such data would be presented.
| Assignment | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated DFT (scaled, cm⁻¹) |
|---|---|---|---|
| N-H symmetric stretch | Data not available | Data not available | Data not available |
| Aromatic C-H stretch | Data not available | Data not available | Data not available |
| C-S-C stretch | Data not available | Data not available | Data not available |
| Phenyl ring deformation | Data not available | Data not available | Data not available |
Modeling of Reaction Mechanisms and Transition States
DFT is a key tool for elucidating the step-by-step pathways of chemical reactions. whiterose.ac.uk By mapping the potential energy surface, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of a reaction, which in turn governs the reaction rate.
For this compound, DFT could be used to model various reactions, such as its oxidation at the sulfur or nitrogen atoms, or its use as a monomer in polymerization reactions. For example, a computational study on the reactions of sulfides with hydroperoxides used DFT to show that these reactions can proceed via a non-radical pathway, and calculated the activation barriers for these processes. whiterose.ac.uk Similar studies on this compound would clarify its reactivity and potential transformation pathways.
Study of Excited-State Processes
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.orgchemrxiv.orgrsc.org This is crucial for understanding a molecule's photophysical behavior, such as its absorption of UV-visible light and its fluorescence properties. sciengine.com
TD-DFT calculations can predict the vertical excitation energies (corresponding to UV-Vis absorption maxima) and the nature of the electronic transitions (e.g., promotion of an electron from the HOMO to the LUMO). nih.gov For this compound, TD-DFT could be used to investigate processes such as intramolecular charge transfer (ICT), where electron density shifts from the amino/sulfur donor part of the molecule to the phenyl acceptor rings upon photoexcitation. Such studies provide insight into the molecule's potential applications in optical materials and sensors.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights (¹H, ¹³C, COSY, HMQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. rsc.org By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment and connectivity of atoms.
A standard ¹H NMR spectrum reveals the different types of protons in a molecule and their relative numbers. The ¹³C NMR spectrum provides complementary information for the carbon skeleton. tsijournals.com However, for unambiguous structural assignment of a complex molecule like this compound, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.comyoutube.comyoutube.com This helps to piece together molecular fragments.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These 2D experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com This provides direct C-H connectivity.
A complete analysis combining these techniques allows for the definitive assignment of every proton and carbon signal to a specific atom in the molecule, confirming its covalent structure.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments Note: Authoritative, assigned ¹H and ¹³C NMR data for this compound could not be located in the reviewed scientific literature. The table serves as a template for how such data would be organized.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | COSY Correlations | HMQC/HSQC Correlation |
|---|---|---|---|---|
| C1/C1' | Data not available | - | - | - |
| C2/C2' | Data not available | - | - | - |
| C3/C3' | Data not available | Data not available | Data not available | Data not available |
| C4/C4' | Data not available | Data not available | Data not available | Data not available |
| C5/C5' | Data not available | Data not available | Data not available | Data not available |
| C6/C6' | Data not available | Data not available | Data not available | Data not available |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS provides critical insights into the chemical environment of the sulfur and nitrogen atoms, which are key to its reactivity and properties.
The core principle of XPS involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons can be calculated, which is characteristic of each element. Shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the element.
In the context of this compound, the primary atoms of interest are sulfur (S 2p), nitrogen (N 1s), and carbon (C 1s). The S 2p spectrum is particularly informative about the oxidation state of the sulfide linkage. A typical sulfide (S²⁻) peak appears in the binding energy range of 160–164 eV. xpsfitting.comrsc.org Oxidation of the sulfide to sulfoxide (B87167) (S=O) or sulfone (SO₂) would result in a shift to higher binding energies, typically in the range of 166–169 eV. researchgate.net This allows for the direct monitoring of oxidation processes at the surface.
The N 1s spectrum provides information about the amine groups. For a neutral amine group (-NH₂), the N 1s binding energy is typically observed around 399–400 eV. Protonation of the amine groups to form ammonium (B1175870) species (-NH₃⁺) or their involvement in coordination with metal ions would lead to an increase in the N 1s binding energy.
The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as C-C/C-H bonds in the aromatic rings, C-N bonds, and C-S bonds.
While specific XPS studies on this compound are not extensively reported in the public domain, the expected binding energies can be inferred from data on analogous aromatic sulfur and nitrogen compounds.
Table 1: Expected XPS Binding Energies for this compound and its Oxidized Forms
| Atom | Functional Group | Expected S 2p₃/₂ Binding Energy (eV) | Expected N 1s Binding Energy (eV) |
| Sulfur | Aryl Sulfide (C-S-C) | 163.0 - 165.0 | - |
| Sulfur | Aryl Sulfoxide (C-SO-C) | 166.0 - 167.5 | - |
| Sulfur | Aryl Sulfone (C-SO₂-C) | 168.0 - 169.0 | - |
| Nitrogen | Aromatic Amine (-NH₂) | - | 399.0 - 400.0 |
| Nitrogen | Protonated Amine (-NH₃⁺) | - | 401.0 - 402.0 |
Note: These are approximate values and can be influenced by the specific chemical environment and instrument calibration.
Analysis of the surface of materials functionalized with this compound or polymers derived from it can utilize XPS to confirm the presence and chemical state of the compound on the surface. For instance, in studies of corrosion inhibitors or surface coatings, XPS can verify the bonding of the sulfide to a metal surface and determine if oxidation has occurred.
Electron Spin Resonance (ESR) for Radical Species Detection
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This method is exceptionally sensitive for studying radical intermediates in chemical reactions. In the context of this compound, ESR can be employed to investigate the formation of radical species through oxidation or other chemical processes.
The oxidation of aromatic amines, such as the aniline (B41778) moieties in this compound, can lead to the formation of nitrogen-centered radicals. researchgate.net The initial step is often the one-electron oxidation to form a radical cation. Further reactions can lead to neutral aminyl radicals. The presence of the sulfide bridge can also influence the stability and electronic structure of these radical species.
While direct ESR studies on this compound are not widely available, the behavior of aniline and its derivatives provides a strong basis for predicting the types of radicals that may be observed. The oxidation of aniline, for instance, has been shown to produce secondary cation radicals. researchgate.net
Possible radical species that could be generated from this compound include:
Aminyl Radical: Formed by the abstraction of a hydrogen atom from one of the amine groups.
Radical Cation: Formed by the loss of an electron from either a nitrogen atom or the sulfur atom. The distribution of the unpaired electron spin would be influenced by the entire molecular structure.
The ESR spectrum of a radical is characterized by its g-value and hyperfine coupling constants. The g-value is a measure of the radical's magnetic moment. The hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N) in the molecule, which splits the ESR signal into multiple lines. The pattern and magnitude of these splittings provide detailed information about the structure of the radical and the distribution of the unpaired electron.
For a nitrogen-centered radical derived from this compound, hyperfine coupling to the ¹⁴N nucleus (I=1) would be expected to produce a characteristic triplet pattern. Further coupling to the protons on the aromatic rings would lead to more complex spectra.
Table 2: Predicted ESR Characteristics for Potential Radical Species of this compound
| Radical Species | Unpaired Electron Location | Expected g-value | Expected Hyperfine Coupling |
| Aminyl Radical | Primarily on a nitrogen atom | ~2.003 - 2.006 | Triplet from ¹⁴N; further splitting from ring protons |
| Radical Cation | Delocalized over N, S, and aromatic rings | ~2.003 - 2.008 | Complex pattern from coupling to ¹⁴N and ring protons |
Note: The exact ESR parameters would need to be determined experimentally.
ESR studies can be performed in situ during chemical or electrochemical oxidation to detect and identify transient radical intermediates. nih.gov Spin trapping techniques, where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct, can also be used to facilitate detection. nih.gov
Viii. Emerging Applications and Interdisciplinary Research
Development of Chemical Sensors and Chemosensors
The design and synthesis of selective and sensitive chemical sensors are crucial for environmental monitoring, industrial process control, and biological analysis. Bis(2-aminophenyl) sulfide (B99878) serves as an excellent scaffold for the development of chemosensors, primarily due to its reactive amino groups which can be readily converted into Schiff bases. These Schiff base derivatives can act as sophisticated recognition sites for various analytes, particularly metal ions.
The sensing mechanism of these chemosensors often relies on photophysical processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). Upon binding of an analyte to the receptor site of the sensor molecule, these processes can be modulated, leading to a detectable change in the sensor's fluorescence or color. For instance, the lone pair of electrons on the nitrogen atoms of the imine group in a Schiff base can quench the fluorescence of the molecule through a PET mechanism. When a metal ion coordinates with the imine nitrogen, this PET process can be inhibited, resulting in a "turn-on" fluorescence response.
Derivatives of bis(2-aminophenyl) sulfide have been theoretically and practically explored for the detection of a variety of metal ions. The specific design of the Schiff base, including the choice of the aldehyde or ketone it is condensed with, can tune the selectivity of the sensor for different metal ions. Research has demonstrated the potential for developing sensors for ions such as Fe³⁺, Al³⁺, Cu²⁺, and Pb²⁺ using Schiff base ligands. The coordination of these metal ions with the sensor molecule alters its electronic properties, leading to a measurable optical signal.
Table 1: Potential of this compound-Based Schiff Bases in Metal Ion Detection This table is generated based on the potential applications of the compound's structural motifs in chemosensor development.
| Analyte (Metal Ion) | Potential Sensing Mechanism | Observed Response |
|---|---|---|
| Fe³⁺ | Inhibition of Intramolecular Rotation | Fluorescence Enhancement |
| Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence Enhancement |
| Cu²⁺ | Photoinduced Electron Transfer (PET) Modulation | Fluorescence Quenching or Enhancement |
| Pb²⁺ | Coordination and Internal Charge Transfer (ICT) | Colorimetric and/or Fluorescent Change |
Bioimaging Applications
The principles that govern the function of chemical sensors can be extended to the realm of biology, leading to the development of fluorescent probes for bioimaging. These probes are invaluable tools for visualizing the distribution and dynamics of specific analytes within living cells and tissues. The low cytotoxicity and strong luminescence of many Schiff base compounds make them particularly suitable for these applications.
Schiff base derivatives of this compound can be engineered to act as "turn-on" fluorescent probes for imaging biologically important metal ions. For example, probes can be designed to selectively bind to ions like Zn²⁺, which plays a critical role in numerous physiological processes. The interaction of the probe with the target ion within a cell can trigger a significant enhancement in its fluorescence, allowing for the visualization of the ion's localization in different cellular compartments. The design of these probes often involves the incorporation of fluorophores such as coumarin, rhodamine, or naphthalimide to achieve the desired photophysical properties, including excitation and emission wavelengths suitable for biological imaging.
The versatility of the this compound scaffold allows for the synthesis of a wide range of probes with tailored properties. By modifying the structure of the Schiff base, researchers can fine-tune the probe's selectivity, sensitivity, and cell permeability, enabling the imaging of various intracellular analytes and processes.
Applications in Optoelectronic Technologies
The field of organic optoelectronics, which includes devices like organic light-emitting diodes (OLEDs) and perovskite solar cells, relies on the development of novel organic materials with specific electronic properties. One of the key components in many of these devices is the hole-transporting material (HTM), which facilitates the efficient movement of positive charge carriers (holes).
While this compound itself has not been extensively reported as a primary HTM, its structural features make it a promising candidate for the design and synthesis of new HTMs. The electron-rich aromatic amine moieties in its structure are known to be effective hole-transporting groups. The sulfur atom can also contribute to the electronic properties of the molecule. The non-planar geometry of the molecule could help in forming stable amorphous films, which is a desirable characteristic for HTMs as it prevents crystallization that can be detrimental to device performance.
The general design principles for small-molecule HTMs often involve a central core functionalized with electron-donating groups. This compound can be considered as a core that can be further modified to optimize its electronic and physical properties for applications in optoelectronic devices. The development of cost-effective and efficient HTMs is a significant area of research, and scaffolds based on readily available starting materials like this compound are of considerable interest.
Table 2: Potential Optoelectronic Properties of this compound Derivatives This table is generated based on the potential of the compound's structural features for optoelectronic applications.
| Property | Relevance to Optoelectronics | Structural Contribution from this compound |
|---|---|---|
| Hole Mobility | Essential for efficient charge transport in OLEDs and solar cells. | The electron-donating amino groups can facilitate hole transport. |
| Amorphous Film Formation | Prevents crystallization and improves device stability and longevity. | The non-planar structure can promote the formation of stable amorphous films. |
| HOMO Energy Level | Needs to be well-aligned with the energy levels of adjacent layers for efficient charge injection/extraction. | Can be tuned through chemical modification of the amino groups or the aromatic rings. |
Material Science Applications beyond Polymers (e.g., Thin Films)
Beyond its use as a monomer in polymer synthesis, this compound and its derivatives have potential applications in other areas of material science, particularly in the formation of functional thin films and coatings. The ability of this compound to coordinate with transition metals opens up possibilities for creating novel metal-organic complexes with interesting magnetic, electronic, or catalytic properties.
These metal complexes can be used as precursors for the deposition of thin films through techniques such as chemical vapor deposition (CVD) or solution-based methods like spin-coating or dip-coating. The resulting thin films could have applications in areas such as catalysis, gas sensing, or as functional coatings with specific optical or electronic properties. For instance, thin films of metal sulfides are known to have interesting semiconducting and photocatalytic properties, and this compound could serve as a sulfur source and a ligand in the synthesis of such materials.
Furthermore, the reactive amine groups allow for the grafting of this molecule onto surfaces, which can be used to modify the surface properties of materials. This could be useful in creating surfaces with tailored wettability, adhesion, or biocompatibility. The versatility of this compound as a building block in both coordination chemistry and organic synthesis makes it a valuable compound for the exploration of new functional materials beyond traditional polymers.
Q & A
Q. What are the standard synthetic routes for Bis(2-aminophenyl) Sulfide, and how is purity ensured?
this compound is typically synthesized via coupling reactions of 2-aminothiophenol derivatives. A common method involves oxidative coupling using agents like iodine or metal catalysts (e.g., Cu(I)). Post-synthesis purification often employs recrystallization from ethanol or column chromatography. Purity is confirmed via HPLC (>98%) and melting point analysis (90–92°C) . For structural validation, nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are used to identify amine (-NH₂) and sulfide (-S-) functional groups .
Q. How is the compound characterized to confirm its molecular structure?
Key techniques include:
- ¹H/¹³C NMR : Peaks at δ 6.5–7.2 ppm (aromatic protons) and δ 3.8–4.2 ppm (amine protons) confirm the aromatic backbone and primary amine groups .
- Mass spectrometry : A molecular ion peak at m/z 248.37 ([M]⁺) aligns with the molecular formula C₁₂H₁₂N₂S₂ .
- Elemental analysis : Confirms C, H, N, and S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
Factorial design allows systematic variation of parameters like temperature, catalyst loading, and solvent polarity. For example:
- A 2³ factorial experiment might test:
- Temperature: 25°C vs. 50°C
- Catalyst: Cu(I) vs. Fe(III)
- Solvent: Ethanol vs. DMF
Response surface methodology (RSM) can model yield outcomes, identifying optimal conditions (e.g., 85% yield at 40°C with Cu(I) in ethanol) . Contradictions in literature data (e.g., solvent effects) can be resolved by isolating variables through controlled replicates .
Q. What strategies mitigate oxidation or decomposition during storage?
- Inert atmosphere storage : Argon or nitrogen gas minimizes sulfide oxidation to sulfoxide/sulfone derivatives .
- Antioxidants : Addition of 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated degradation .
- Low-temperature storage : Stability studies show <5% decomposition at −20°C over 6 months .
Q. How should researchers address contradictory solubility data in polar solvents?
Discrepancies in reported solubility (e.g., in DMSO vs. water) may arise from:
- Purity variations : Impurities like sulfone byproducts reduce solubility.
- Experimental conditions : Temperature (e.g., 25°C vs. 40°C) and solvent grade (HPLC vs. technical grade) significantly affect results. Methodological consistency—using standardized solvents and reporting lot numbers—enhances reproducibility .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
Density functional theory (DFT) calculates:
- Electron density maps : Identify nucleophilic sites (e.g., sulfur lone pairs) for electrophilic attack.
- Activation energy barriers : Compare pathways for sulfide vs. disulfide intermediates in coupling reactions. Software like Gaussian or ORCA models these interactions, guiding experimental design for applications in polymer or ligand synthesis .
Methodological Notes
- Contradiction Resolution : When conflicting data arise (e.g., catalytic efficiency), replicate experiments under identical conditions and validate instrumentation calibration .
- Safety Protocols : Refer to Safety Data Sheets (SDS) for handling guidelines; use fume hoods to avoid inhalation of amine vapors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
